molecular formula C14H20N4 B13876700 1-(3-Aminopropyl)-4-pyridin-2-ylpiperidine-4-carbonitrile

1-(3-Aminopropyl)-4-pyridin-2-ylpiperidine-4-carbonitrile

Cat. No.: B13876700
M. Wt: 244.34 g/mol
InChI Key: LMQZTXSXXHTDFK-UHFFFAOYSA-N
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Description

1-(3-Aminopropyl)-4-pyridin-2-ylpiperidine-4-carbonitrile is a complex organic compound that has garnered significant interest in various scientific fields. This compound features a piperidine ring substituted with a pyridinyl group and an aminopropyl chain, along with a carbonitrile group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-(3-Aminopropyl)-4-pyridin-2-ylpiperidine-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-pyridin-2-ylpiperidine with 3-aminopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting intermediate is then treated with cyanogen bromide to introduce the carbonitrile group, yielding the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(3-Aminopropyl)-4-pyridin-2-ylpiperidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced amines.

    Substitution: The aminopropyl group can undergo nucleophilic substitution reactions with halides or other electrophiles, forming new derivatives.

    Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form fused ring systems.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(3-Aminopropyl)-4-pyridin-2-ylpiperidine-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Aminopropyl)-4-pyridin-2-ylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. The aminopropyl group allows it to form hydrogen bonds and electrostatic interactions with target molecules, while the pyridinyl group can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-(3-Aminopropyl)-4-pyridin-2-ylpiperidine-4-carbonitrile can be compared with similar compounds such as 1-(3-Aminopropyl)imidazole and 1-(3-Aminopropyl)-4-phenylpiperazine. These compounds share similar structural features but differ in their specific substituents and functional groups. The presence of the pyridinyl group in this compound provides unique electronic properties and reactivity, distinguishing it from other related compounds .

Properties

Molecular Formula

C14H20N4

Molecular Weight

244.34 g/mol

IUPAC Name

1-(3-aminopropyl)-4-pyridin-2-ylpiperidine-4-carbonitrile

InChI

InChI=1S/C14H20N4/c15-7-3-9-18-10-5-14(12-16,6-11-18)13-4-1-2-8-17-13/h1-2,4,8H,3,5-7,9-11,15H2

InChI Key

LMQZTXSXXHTDFK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C#N)C2=CC=CC=N2)CCCN

Origin of Product

United States

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